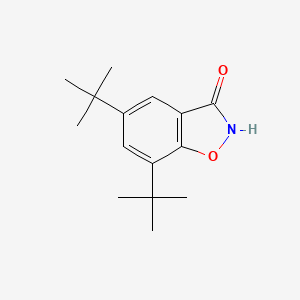
3,3-Di(2-thienyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Di(2-thienyl)-1-propanamine is an organic compound that features a propanamine backbone substituted with two thienyl groups at the 3-position. This compound is part of a broader class of heteroarylpropylamines, which are known for their significant biological activities, particularly in the central and peripheral nervous systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(2-thienyl)-1-propanamine can be achieved through several methods. One common approach involves the nucleophilic ring opening of activated azetidines with electron-rich arenes and heteroarenes under mild conditions, catalyzed by Lewis acids . This method provides high yields and is efficient for producing racemic mixtures of the compound.
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. These processes often include the use of palladium-catalyzed hydroaminocarbonylation of geminal disubstituted alkenes and Co-nanoparticle-based catalytic reductive amination of carbonyl compounds .
化学反应分析
Types of Reactions
3,3-Di(2-thienyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reagents and conditions used .
科学研究应用
3,3-Di(2-thienyl)-1-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on the nervous system.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various neurological disorders.
作用机制
The mechanism of action of 3,3-Di(2-thienyl)-1-propanamine involves its interaction with specific molecular targets in the nervous system. It acts as an agonist at certain receptor sites, modulating neurotransmitter release and uptake. This modulation affects various neural pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 3,3-Di(2-thienyl)-1-butanamine
- 3,3-Di(2-thienyl)-1-pentanamine
- 3,3-Di(2-thienyl)-1-hexanamine
Uniqueness
3,3-Di(2-thienyl)-1-propanamine is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring specific electronic characteristics .
属性
分子式 |
C11H13NS2 |
|---|---|
分子量 |
223.4 g/mol |
IUPAC 名称 |
3,3-dithiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H13NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-4,7-9H,5-6,12H2 |
InChI 键 |
RBXXTFRERAIWSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(CCN)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


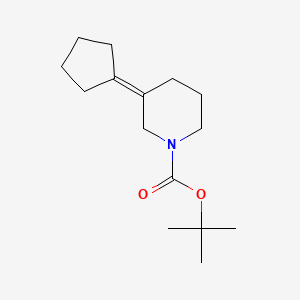
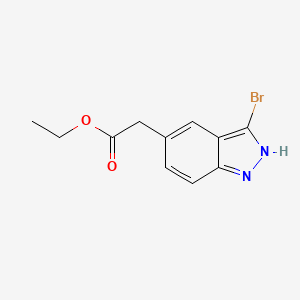
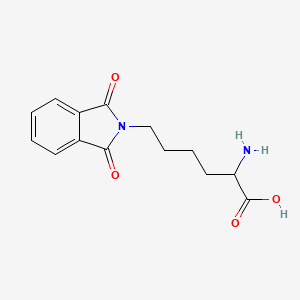
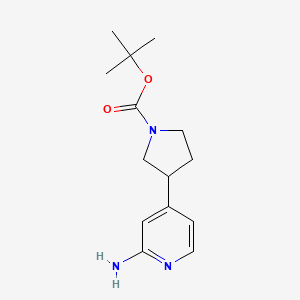
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)

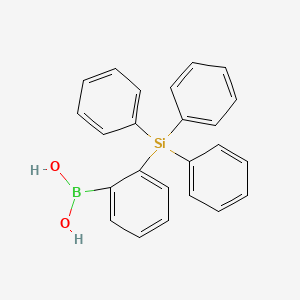
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)
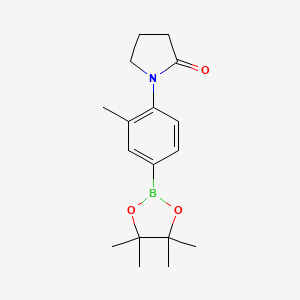
![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)

![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
